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Compound of Interest

Compound Name: CS47

cat. No.: B4133342

An In-depth Technical Guide to CS47, a Gold(l)-Based Thioredoxin Reductase 1 Inhibitor, and
its Analogs

Introduction

The designation "CS47" can refer to several distinct chemical and biological entities. Initial
research reveals multiple unrelated substances identified by this name, including an arginine
auxotroph strain, an alkaline-stable immunoglobulin-binding protein domain, a specific dimer
interface in citrate synthase evolution, and a species in chemical kinetic models. This guide will
focus on the most pharmacologically relevant entity designated CS47: the gold(l) compound
(4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(l). This compound has been
identified as a potent inhibitor of thioredoxin reductase 1 (TRXR1) and a trigger of ferroptosis, a
form of programmed cell death, making it and its analogs promising candidates for cancer
therapy.

This document provides a comprehensive overview of CS47, including its synthesis,
mechanism of action, and the landscape of its homologous compounds and analogs for
researchers, scientists, and professionals in drug development.

Core Compound: CS47

CS47 is a gold(l) complex featuring a triphenylphosphine ligand and a 4,5-dichloro-1H-
imidazolate ligand. Its structure and activity have been investigated in the context of developing
novel anticancer agents.
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Synthesis of CS47

The synthesis of CS47, along with its analog DM20, has been previously described.[1] The
general synthetic route involves the reaction of a triphenylphosphine gold(l) salt, such as
triphenylphosphine gold(l) tetrafluoroborate (PPhsAu*BF4~), with the corresponding sodium or
potassium salt of the substituted imidazole in a suitable solvent like tetrahydrofuran (THF).[1]

Experimental Protocol: General Synthesis of Gold(l)-Imidazolate Compounds

o Preparation of the Imidazolate Salt: The substituted imidazole (e.g., 4,5-dichloroimidazole) is
dissolved in a suitable solvent (e.g., THF). A strong base, such as sodium hydride or
potassium bis(trimethylsilyl)amide, is added to deprotonate the imidazole, forming the
corresponding sodium or potassium imidazolate salt. The reaction is typically stirred at room
temperature until completion.

» Reaction with Gold(l) Salt: The triphenylphosphine gold(l) salt (e.g., PPhsAu*BFa47) is
dissolved in the same solvent in a separate flask.

o Complexation: The solution of the imidazolate salt is slowly added to the solution of the
gold(l) salt. The reaction mixture is stirred for a specified period, often overnight, at room
temperature.

 Purification: The resulting gold(l) complex is then isolated and purified, typically by filtration
to remove any precipitated salts, followed by evaporation of the solvent and recrystallization
or column chromatography to obtain the pure product.

o Characterization: The final product is characterized by standard analytical techniques such
as 'H NMR spectroscopy and Electrospray lonization-Mass Spectrometry (ESI-MS) to
confirm its structure and purity.[1]

Mechanism of Action: TRXR1 Inhibition and Ferroptosis

CSA47 exerts its cytotoxic effects primarily through the inhibition of thioredoxin reductase 1
(TRXR1).[1] TRXRL1 is a key enzyme in the thioredoxin system, which is crucial for maintaining
cellular redox balance, DNA synthesis, and regulating various signal transduction pathways.[1]
By inhibiting TRXR1, CS47 disrupts these processes, leading to an accumulation of reactive
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oxygen species (ROS) and ultimately inducing a specific form of iron-dependent cell death
known as ferroptosis.[1]

In silico docking studies have shown that CS47 binds to the human TRXR1 protein.[1] The
stability of CS47 has been confirmed using *H NMR spectroscopy, which showed that the
compound remains unchanged over a 72-hour period.[1]

Below is a diagram illustrating the proposed signaling pathway for CS47-induced ferroptosis.
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Caption: Proposed signaling pathway of CS47-induced ferroptosis via TRXRL1 inhibition.
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Homologous Compounds and Analogs of CS47

The development of analogs is a common strategy in drug discovery to improve the potency,
selectivity, and pharmacokinetic properties of a lead compound. For CS47, analogs can be
designed by modifying three main components: the imidazole ligand, the phosphine ligand, or
the gold(l) metal center.

Imidazole Ligand Modifications

One notable analog of CS47 is DM20, which is (4,5-dicyano-1H-imidazolate-1-yl)-
(triphenylphosphane)-gold(1).[1] In DM20, the chloro substituents on the imidazole ring of CS47
are replaced with cyano groups. This modification can alter the electronic properties and
stability of the compound. ESI-MS analysis has detected different ionic adducts for CS47 and
DM20, suggesting variations in their behavior in solution.[1]

Phosphine Ligand Modifications

While not explicitly detailed in the provided search results, a common approach in gold(l)
chemistry is to modify the phosphine ligand to tune the compound's lipophilicity, steric bulk, and
electronic properties. Examples of such modifications could include:

o Alkylphosphines: Replacing the phenyl groups with alkyl groups (e.g., triethylphosphine) can
increase the electron-donating ability of the phosphine and alter solubility.

o Functionalized Phenylphosphines: Introducing substituents on the phenyl rings (e.g., tolyl,
methoxyphenyl) can modulate the electronic and steric properties.

Metal Center Variations

Although CS47 is a gold(l) compound, homologous series could be explored by replacing gold
with other transition metals known to form similar complexes, such as silver(l) or copper(l).
However, the unique properties of gold, particularly its high affinity for soft donor atoms like
sulfur (present in the selenocysteine residue of TRXR1), are likely crucial for its biological
activity.

Quantitative Data

The following table summarizes the available data for CS47 and its analog DM20.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2025.07.25.666783v1.full-text
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2025.07.25.666783v1.full-text
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.benchchem.com/product/b4133342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4133342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check

Availability & Pricing

] . ESI-MS
Chemical Molecular Key Stability (*H
Compound Detected
Name Formula Features NMR)
Adduct
(4,5-dichloro-
1H- )
o Dichloro- {[(PPh3)2Au]
imidazolate- )
C21H1sAuCl2 substituted Stable over [C2ImAu]}*
cs47 1-yl)- o
_ Nz2P imidazole 72 hours[1] at 1053
(triphenylpho )
ligand. m/z[1]
sphane)-
gold(l)
(4,5-dicyano-
1H-
o Dicyano- {[(PPhs)2Au]
imidazolate- ]
substituted Less stable [(CN)2ImAul}
DM20 1-yl)- C23HisAuNsP
] imidazole than CS47[1] +at 1035
(triphenylpho )
ligand. m/z[1]
sphane)-
gold(l)

Further research is required to obtain more extensive quantitative data such as ICso values for

TRXR1 inhibition and cytotoxicity data for a broader range of cell lines.

Experimental Workflows

The following diagram outlines a typical workflow for the discovery and initial evaluation of

CS47 analogs.
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Caption: A generalized experimental workflow for the development of CS47 analogs.
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Conclusion and Future Directions

CS47, a gold(l)-based inhibitor of TRXR1, represents a promising scaffold for the development
of novel anticancer therapeutics that act by inducing ferroptosis. The initial characterization of
CS47 and its analog DM20 highlights the potential for modulating the compound's properties
through modifications of the imidazole ligand.

Future research in this area should focus on:

» Expansion of the Analog Library: Synthesizing a broader range of analogs with systematic
modifications to the imidazole and phosphine ligands to establish clear structure-activity
relationships (SAR).

o Comprehensive Biological Evaluation: Conducting detailed in vitro and in vivo studies to
determine the potency, selectivity, and pharmacokinetic profiles of promising analogs. This
should include ICso values against TRXR1 and a panel of cancer cell lines.

e Mechanism of Action Elucidation: Further investigating the downstream effects of TRXR1
inhibition by these compounds to fully understand their impact on cellular redox homeostasis
and ferroptosis signaling.

 In vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal
models of cancer to assess their therapeutic potential.

By systematically exploring the chemical space around the CS47 scaffold, it may be possible to
develop new and effective therapies for cancers that are susceptible to TRXR1 inhibition and
ferroptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CS47 homologous compounds and analogs].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b4133342#cs47-homologous-compounds-and-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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